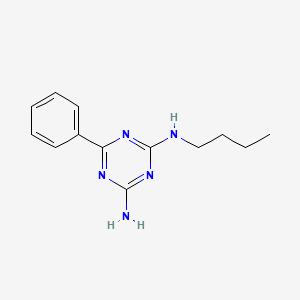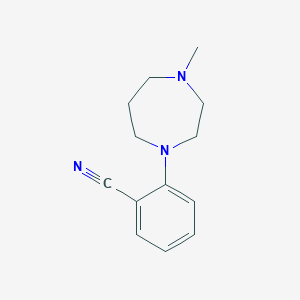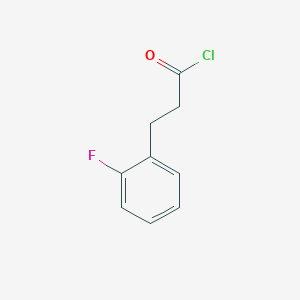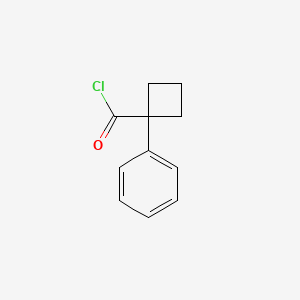![molecular formula C6H3ClN2S B1324408 5-氯噻唑并[5,4-b]吡啶 CAS No. 1313726-12-3](/img/structure/B1324408.png)
5-氯噻唑并[5,4-b]吡啶
描述
5-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the empirical formula C6H3ClN2S . It has a molecular weight of 170.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
5-Chlorothiazolo[5,4-b]pyridine is a solid . It has a molecular weight of 170.62 . The compound’s storage temperature is 28 C .科学研究应用
合成新化合物
5-氯噻唑并[5,4-b]吡啶用于合成各种新化合物。Liu等人(2005年)证明了其在单步合成2-氨基-7-氯噻唑并[5,4-d]嘧啶中的用途,这是双价噻唑嘧啶的中间体(Liu, Patch, Schubert, & Player, 2005)。同样,Martínez-Merino等人(1994年)制备了新系列的乙酸乙酯5-取代的2,3-二氢-3-氧代噻唑并[5,4-b]吡啶(Martínez-Merino, Gil, González, Zabalza, Navarro, & Manu, 1994)。
药物和治疗应用
5-氯噻唑并[5,4-b]吡啶衍生物已被研究用于其潜在的药物和治疗应用。例如,Abouzied等人(2022年)报道了吡啶,1,3,4-噻二唑和1,3-噻唑衍生物显示出各种生物活性,包括抗癌活性(Abouzied et al., 2022)。此外,Xia等人(2020年)确定了新的噻唑并[5,4-b]吡啶衍生物作为有效的磷脂酰肌醇-3-激酶抑制剂,突出了它们在癌症治疗中的潜力(Xia, Zhang, Zhang, Lin, Zhang, Tian, Dong, & Xu, 2020)。
抗菌活性
研究还探讨了从5-氯噻唑并[5,4-b]吡啶衍生的化合物的抗菌性质。Ghoneim等人(2021年)合成了新的噻唑并[4,5-d]嘧啶和噻唑并[4,5-b]吡啶衍生物,表现出高抗菌活性(Ghoneim, Zafar, & El-Farargy, 2021)。Poręba等人(2015年)开发了对特定细菌菌株具有抗菌活性的新型磺胺基异噻唑并[5,4-b]吡啶(Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015)。
电致变色性能
Ming等人(2015年)探索了噻二唑并[3,4-c]吡啶,作为5-氯噻唑并[5,4-b]吡啶的类似物,作为新型电子受体,用于开发具有低带隙的快速切换绿色给受体型电致变色聚合物,突出了其在电致变色应用中的潜力(Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015)。
安全和危害
作用机制
Target of Action
5-Chlorothiazolo[5,4-b]pyridine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . The compound exhibits strong inhibitory activity against PI3kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Its strong inhibitory activity against pi3kα suggests that it may interact with this enzyme, potentially altering its function and leading to changes in the cellular processes it regulates .
Biochemical Pathways
The biochemical pathways affected by 5-Chlorothiazolo[5,4-b]pyridine are likely related to those regulated by PI3kα. These could include pathways involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking
Pharmacokinetics
It is known that the compound has high gi absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 5-Chlorothiazolo[5,4-b]pyridine’s action are likely to be diverse, given its broad spectrum of pharmacological activities . These could include effects on cell growth, proliferation, differentiation, motility, survival and intracellular trafficking
生化分析
Biochemical Properties
5-Chlorothiazolo[5,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). It interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ. The compound exhibits potent inhibitory activity, with an IC50 value of 3.6 nM for PI3Kα . The interaction involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .
Cellular Effects
5-Chlorothiazolo[5,4-b]pyridine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3K, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory activity on PI3K leads to the suppression of cell proliferation and induces apoptosis in cancer cells . Additionally, it has been shown to exhibit anticancer efficacy against breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of 5-Chlorothiazolo[5,4-b]pyridine involves its binding interactions with biomolecules, particularly PI3K. The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bonds, leading to enzyme inhibition . This inhibition results in the suppression of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The presence of sulfonamide functionality in the compound enhances its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorothiazolo[5,4-b]pyridine change over time. The compound exhibits stability under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory activity over extended periods, with minimal degradation. Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of 5-Chlorothiazolo[5,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential respiratory irritation and skin irritation . Threshold effects have been observed, indicating that careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
5-Chlorothiazolo[5,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves its interaction with PI3K and other related enzymes, affecting metabolic flux and metabolite levels . The presence of specific functional groups, such as sulfonamide, influences its metabolic stability and activity .
Transport and Distribution
Within cells and tissues, 5-Chlorothiazolo[5,4-b]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
The subcellular localization of 5-Chlorothiazolo[5,4-b]pyridine is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUDBJZBIPNZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



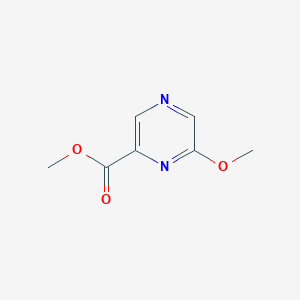

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)
![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
